Cas no 1806395-80-1 (1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one)

1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one
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- インチ: 1S/C10H8BrF3OS/c1-6(15)4-7-5-8(2-3-9(7)11)16-10(12,13)14/h2-3,5H,4H2,1H3
- InChIKey: IAVXAHAJQMKOME-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1CC(C)=O)SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 257
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 4
1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013015895-1g |
1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one |
1806395-80-1 | 97% | 1g |
1,460.20 USD | 2021-06-25 | |
Alichem | A013015895-250mg |
1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one |
1806395-80-1 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
Alichem | A013015895-500mg |
1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one |
1806395-80-1 | 97% | 500mg |
855.75 USD | 2021-06-25 |
1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-oneに関する追加情報
1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one: A Comprehensive Overview
1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one, also known by its CAS number 1806395-80-1, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom, a trifluoromethylthio group, and a ketone functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable compound in research and industrial settings.
The molecular structure of 1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one consists of a phenyl ring substituted with bromine at the 2-position and a trifluoromethylthio group at the 5-position. The propan-2-one group is attached to the phenyl ring, forming a ketone moiety. This arrangement not only enhances the compound's stability but also contributes to its reactivity in various chemical reactions. Recent studies have highlighted the potential of this compound in catalytic processes, particularly in asymmetric synthesis and enantioselective reactions.
One of the most notable aspects of 1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one is its role in medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the design of kinase inhibitors and other bioactive molecules. The trifluoromethylthio group is known to enhance pharmacokinetic properties, making this compound an attractive candidate for further investigation.
In terms of synthesis, 1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one can be prepared through a variety of methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving yield. These developments have made the compound more accessible for both academic and industrial applications.
The physical properties of 1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one are well-documented, with a melting point of approximately 98°C and a boiling point around 340°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it suitable for use in various organic reactions. Additionally, the compound exhibits moderate stability under normal storage conditions, though it is recommended to store it in a cool, dry place to prevent degradation.
Recent studies have also explored the electrochemical properties of 1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one, revealing its potential as an electron-deficient aromatic compound in electrocatalysis. This property has led to its application in fuel cell technologies and other energy-related fields. Furthermore, the compound has been utilized as a building block in the synthesis of advanced materials, including polymers and nanoparticles.
In conclusion, 1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one, with its unique structure and versatile properties, continues to be a subject of intense research interest. Its applications span across medicinal chemistry, catalysis, materials science, and energy technology. As researchers uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern chemical sciences.
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